2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-13-4-6-16(23)21-20(13)24-22(30-21)25(11-15-3-2-8-27-15)19(26)10-14-5-7-17-18(9-14)29-12-28-17/h4-7,9,15H,2-3,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJHTSXXIVTSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the benzo[d]thiazole ring: This involves the condensation of o-aminothiophenol with chloroacetic acid.
Coupling of the two rings: The benzo[d][1,3]dioxole and benzo[d]thiazole rings are coupled through a nucleophilic substitution reaction.
Introduction of the tetrahydrofuran moiety: This is typically done through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring.
Substitution: Both the benzo[d][1,3]dioxole and benzo[d]thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and cellular pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be a candidate for drug design, targeting specific proteins or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity or function. The exact pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one
- benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide apart from similar compounds is its combination of functional groups
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The compound can be synthesized via multi-step reactions involving:
- Step 1: Coupling of a benzo[d][1,3]dioxole acetic acid derivative with a 7-chloro-4-methylbenzothiazol-2-amine intermediate using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or dioxane at 0–25°C .
- Step 2: Introduction of the oxolane methyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to stabilize intermediates .
- Key controls: Temperature (avoiding exothermic side reactions), solvent polarity, and stoichiometric ratios to prevent overalkylation. Purity is monitored via HPLC (>95%) and NMR .
Q. How can the structural integrity of the compound be validated post-synthesis?
Use a combination of:
- 1H/13C NMR: Confirm presence of benzodioxole protons (δ 6.7–6.9 ppm), benzothiazole NH (δ 10.2–10.5 ppm), and oxolane methylene groups (δ 3.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) matching the theoretical molecular weight (CₙHₘClN₂O₃S) .
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC-DAD: Use a C18 column with acetonitrile/water gradients to detect impurities (<2%) and degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- pH-dependent stability assays: Test solubility and degradation kinetics in buffers (pH 1.2–7.4) to identify labile groups (e.g., benzodioxole or acetamide hydrolysis) .
Advanced Research Questions
Q. How can reaction yields be optimized for the N-alkylation step involving the oxolane methyl group?
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the oxolane methylamine intermediate .
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Microwave-assisted synthesis: Reduces reaction time (30–60 minutes vs. 12 hours conventional) while maintaining >85% yield .
Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?
- Targeted SAR studies: Systematically modify substituents (e.g., chloro vs. methoxy on benzothiazole) and test against specific biological targets (e.g., kinase inhibition assays) .
- Meta-analysis of crystallographic data: Compare binding modes of analogs with resolved protein structures (e.g., benzothiazole-kinase interactions) to explain potency variations .
Q. How can computational methods predict metabolic liabilities of this compound?
- In silico tools: Use SwissADME or ADMET Predictor to identify susceptible sites (e.g., oxolane ring oxidation, benzodioxole O-demethylation) .
- Docking simulations: Map interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize in vitro microsomal stability assays .
Data Contradictions and Validation
Q. Why do different studies report varying anti-cancer IC₅₀ values for structurally similar benzothiazole derivatives?
- Possible factors: Cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (serum concentration, incubation time), and impurity profiles (>5% impurities skew IC₅₀) .
- Validation approach: Standardize assays using CLSI guidelines and include reference compounds (e.g., doxorubicin) as internal controls .
Methodological Tables
Table 1: Key Reaction Conditions for Optimal Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC·HCl, DCM, 0°C | 75–80 | 92–94 |
| 2 | Oxolane-CH₂Br, DMF, 60°C | 65–70 | 90–95 |
Table 2: Stability Profile in Buffer Solutions
| pH | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 3.5 | Benzodioxole ring opening |
| 7.4 | 28.0 | Oxolane methyl hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
